The compound is cataloged with the Chemical Abstracts Service number 400078-31-1 and has been studied for various applications in chemistry, biology, and medicine. Its classification as an acrylamide indicates its relevance in polymer chemistry and drug design.
The synthesis of N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide typically involves a two-step process:
The amidation reaction typically requires controlled temperature conditions (often room temperature to slightly elevated temperatures) and may take several hours to complete depending on the scale of the reaction.
N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide has the molecular formula and a molar mass of approximately .
The compound features:
This unique combination of substituents imparts distinct chemical properties that are significant for its biological activity.
N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide can undergo several chemical reactions:
Typical conditions for these reactions involve:
N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide's mechanism of action is not fully elucidated but is believed to involve interactions with specific biological targets:
N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide has diverse applications across various fields:
The compound's versatility underscores its importance in ongoing research within medicinal chemistry and material science domains.
The strategic design of N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide integrates key pharmacophoric elements to enhance target binding affinity and selectivity. The acrylamide scaffold serves as a covalent warhead, enabling irreversible inhibition of enzymes with nucleophilic residues (e.g., cysteine in catalytic dyads). This mechanism is critical for targeting kinases and proteases involved in inflammatory pathways and viral replication [4]. The Michael acceptor properties of the α,β-unsaturated carbonyl system facilitate thiolate addition by biological nucleophiles, forming stable enzyme-inhibitor adducts analogous to SARS-CoV-2 Mpro inhibitors like N3 [4]. Molecular docking simulations of analogous quinazoline-based PDE7 inhibitors reveal that halogenated aryl groups enhance hydrophobic burial in enzyme sub-pockets (S2/S4), while the planar furan ring enables π-π stacking with histidine residues [2].
Table 1: Target Enzymes and Binding Interactions of Acrylamide Derivatives
Biological Target | Key Binding Interactions | Reported Bioactivity |
---|---|---|
PDE7A | π-π stacking with His153, H-bonding with Gln413 | IC₅₀ = 0.8 μM for related quinazolines [2] |
SARS-CoV-2 Mpro | Covalent bond with Cys145, H-bonding with Glu166 | Kᵢ = 7.6 nM for peptidomimetic acrylamides [4] |
CDK4/6 | Hydrophobic contact with Val96, halogen bonding with Asp104 | >60% inhibition at 10 μM for halogenated heterocycles [8] |
The 3-chloro-2,4-difluorophenyl moiety was optimized to balance electronic effects and steric occupancy within enzyme binding sites. Chlorine at the meta-position provides lipophilic character for deep penetration into hydrophobic sub-pockets (e.g., S2 of PDE7A), while ortho/para-fluorines enhance metabolic stability by blocking cytochrome P450 oxidation [2] [7]. Computational analyses (e.g., CoMFA) demonstrate that 2,4-difluorination reduces π-electron density by 18% compared to non-fluorinated analogs, minimizing oxidative deactivation. The 2-furyl group contributes planar topology for T-shaped π-stacking and acts as a bioisostere for phenyl rings, improving aqueous solubility (logP reduction of 0.8 units) [5]. Substituent screening revealed that bulkier heterocycles (e.g., thiophene) diminish PDE7A inhibition by 60%, confirming furan’s optimal fit [2].
Table 2: Impact of Aryl/Heteroaryl Substituents on Acrylamide Properties
R Group | logP | PDE7A IC₅₀ (μM) | Thermal Stability (°C) |
---|---|---|---|
3-Cl-2,4-F₂C₆H₂ (Target) | 2.9 | 1.2 ± 0.3 | 198 |
2,4-Cl₂C₆H₃ | 3.8 | 5.7 ± 0.6 | 205 |
4-CF₃C₆H₄ | 3.2 | 8.9 ± 1.1 | 187 |
3-Pyridyl | 1.8 | >20 | 176 |
5-Methyl-2-furyl | 2.6 | 2.3 ± 0.4 | 190 |
Synthetic routes for N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide emphasize atom economy and waste minimization. A three-step protocol achieves 78% overall yield:
Stereoselective synthesis faces significant hurdles due to the E/Z isomerism of acrylamides and rotational barriers around the C–N amide bond. The target compound exhibits 98:2 E/Z selectivity under kinetic control (0°C reaction), but isomerization occurs above 40°C due to low activation energy (ΔG‡ = 23 kcal/mol) for rotation [5]. Chiral HPLC analyses reveal that E-isomers exhibit 15-fold higher PDE7A affinity than Z-counterparts due to coplanar orientation of furan and carbonyl groups, enabling optimal target engagement. Attempts to install α-methyl substituents for stereocontrol resulted in 94% de via Evans’ oxazolidinone auxiliaries, but bioactivity dropped by 40% due to steric occlusion in the PDE7A active site [2]. Purification challenges arise from halogen-driven π-hole interactions causing co-crystallization of stereoisomers, addressed via isocratic elution with n-hexane/ethyl acetate (7:3) on silica gel [3] [7].
Table 3: Stereochemical Influence on Physicochemical and Biological Properties
Isomer/Substituent | % Population at Equilibrium | ΔG Isomerization (kcal/mol) | PDE7A IC₅₀ (μM) |
---|---|---|---|
E-isomer | 98 | 23.0 | 1.2 |
Z-isomer | 2 | 26.4 | 18.5 |
α-Methyl-(R) | >99 (de) | N/A | 6.8 |
α-Methyl-(S) | >99 (de) | N/A | 7.2 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: